molecular formula C18H12BrCl2NO2S B2909150 N-(4-bromophenyl)-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide CAS No. 339098-05-4

N-(4-bromophenyl)-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide

Cat. No. B2909150
CAS RN: 339098-05-4
M. Wt: 457.16
InChI Key: GHERBXSRRDCITD-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as BPTC and is a member of the thiophene family of compounds.

Scientific Research Applications

Anticancer Activity

Some thiophene-2-carboxamide derivatives have been synthesized and studied for their anticancer properties. In silico docking studies suggest that these compounds could be effective in cancer treatment .

Pharmacological Applications

Thiophene derivatives are used as building blocks in drug design due to their diverse pharmacological applications. They have been studied for their potential in creating new drug molecules with various therapeutic effects .

Synthesis Strategies

Thiophene carboxamide derivatives are involved in various synthesis strategies, such as the Fiesselmann synthesis, which produces 3-hydroxy-2-thiophene carboxylic derivatives through condensation reactions .

Antioxidant Activity

Research has indicated that certain 3-amino thiophene-2-carboxamide derivatives can increase antioxidant activity, comparable to known antioxidants like ascorbic acid .

Antimicrobial Activity

Thiophene derivatives have been proven to possess high antimicrobial activity against a range of microbial infections. This has led to ongoing research into discovering the most active thiophene derivatives for use as antimicrobial agents .

properties

IUPAC Name

N-(4-bromophenyl)-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrCl2NO2S/c19-12-2-5-14(6-3-12)22-18(23)17-16(7-8-25-17)24-10-11-1-4-13(20)9-15(11)21/h1-9H,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHERBXSRRDCITD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CS2)OCC3=C(C=C(C=C3)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrCl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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